molecular formula C25H26N2O5 B2716993 3-(2-cyclohexylacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide CAS No. 888465-51-8

3-(2-cyclohexylacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide

Cat. No.: B2716993
CAS No.: 888465-51-8
M. Wt: 434.492
InChI Key: HKOUVTCMSXILID-UHFFFAOYSA-N
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Description

3-(2-cyclohexylacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a cyclohexylacetamido group, and a dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyclohexylacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Cyclohexylacetamido Group: This step involves the acylation of the benzofuran core with cyclohexylacetic acid or its derivatives under suitable conditions.

    Attachment of the Dihydrobenzo[b][1,4]dioxin Moiety: The final step involves the coupling of the dihydrobenzo[b][1,4]dioxin moiety to the benzofuran core, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core and the cyclohexylacetamido group.

    Reduction: Reduction reactions can target the carbonyl groups and the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and dihydrobenzo[b][1,4]dioxin moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In the field of biology and medicine, 3-(2-cyclohexylacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide may exhibit biological activity, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In industry, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(2-cyclohexylacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or functional effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin moiety and may exhibit similar electronic properties.

    Benzofuran derivatives: Compounds with a benzofuran core can have similar chemical reactivity and biological activity.

    Cyclohexylacetamido derivatives: These compounds share the cyclohexylacetamido group and may have similar pharmacological properties.

Uniqueness

What sets 3-(2-cyclohexylacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

The compound 3-(2-cyclohexylacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide represents a novel chemical entity with significant potential in medicinal chemistry. This article reviews its biological activity based on diverse research findings, focusing on its enzyme inhibition properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound includes:

  • A benzofuran core, known for various biological activities.
  • A dihydro-benzodioxin moiety which enhances its pharmacological profile.
  • A cyclohexylacetamido side chain that may influence its interaction with biological targets.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds containing the benzodioxane structure. The compound has been evaluated for its activity against:

  • α-glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for managing Type 2 Diabetes Mellitus (T2DM). Compounds with similar structures have shown substantial inhibitory activity against α-glucosidase, indicating potential for glucose regulation .
  • Acetylcholinesterase (AChE) : Inhibitors of AChE are significant in the treatment of Alzheimer's disease. While the compound's specific activity against AChE remains to be fully characterized, related compounds have demonstrated variable inhibitory effects .

Antimicrobial Activity

Research has demonstrated that benzofuran derivatives exhibit promising antimicrobial properties. The compound's structural components suggest potential activity against various pathogens:

  • Antimycobacterial Activity : Certain benzofuran derivatives have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 2 μg/mL .
  • Broad-spectrum Antibacterial Activity : Compounds with similar scaffolds have been effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

StudyFocusFindings
Kasimogullari et al. (2016)Enzyme InhibitionCompounds showed significant inhibition of α-glucosidase with potential for T2DM management.
Abbasi et al. (2014)AChE InhibitionRelated sulfonamide derivatives exhibited varying degrees of AChE inhibition, suggesting possible neuroprotective effects.
Yempala et al. (2014)Antimicrobial ActivityBenzofuran derivatives displayed potent antimycobacterial activity; MIC values ranged from 2 to 8 μg/mL against M. tuberculosis.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets. These studies suggest that structural features such as hydrogen bond donors and acceptors play a crucial role in binding efficacy.

Properties

IUPAC Name

3-[(2-cyclohexylacetyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c28-22(14-16-6-2-1-3-7-16)27-23-18-8-4-5-9-19(18)32-24(23)25(29)26-17-10-11-20-21(15-17)31-13-12-30-20/h4-5,8-11,15-16H,1-3,6-7,12-14H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOUVTCMSXILID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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